



Application Note: Quantification of α-Cyperone in Cyperus rotundus by HPLC

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Compound of Interest		
Compound Name:	Cyperin	
Cat. No.:	B1199190	Get Quote

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α -cyperone, a major bioactive sesquiterpenoid found in the rhizomes of Cyperus rotundus L. (Cyperaceae). The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. This method is demonstrated to be precise, accurate, and suitable for the quality control and standardization of Cyperus rotundus extracts and formulations.

Introduction

Cyperus rotundus, commonly known as nut sedge, is a plant with a long history of use in traditional medicine.[1] Its rhizomes contain a variety of bioactive compounds, with α -cyperone being one of the most significant sesquiterpenoids.[2][3] Accurate and reliable quantification of α -cyperone is crucial for the quality assessment and standardization of raw materials and finished products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters.



Parameter	Value
HPLC System	HPLC system with UV/PDA detector
Column	C18 column (e.g., KR100-5C18, 4.6 x 250 mm, 5 μm)[4]
Mobile Phase	Gradient elution with Methanol and Water or Acetonitrile and Water (65:35 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 μL
Column Temperature	Ambient

Preparation of Standard Solutions

- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of α -cyperone reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 12.5 μg/mL to 200 μg/mL.

Sample Preparation

- Grinding: Grind the dried rhizomes of Cyperus rotundus into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of methanol.
- Ultrasonication: Sonicate the mixture for 60 minutes to ensure efficient extraction.
- Filtration: Filter the extract through a 0.45 μm syringe filter prior to HPLC analysis.

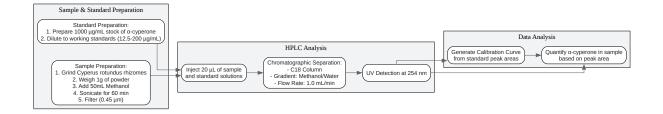
Method Validation Summary

The described HPLC method has been validated for linearity, precision, and accuracy.



Validation Parameter	Result
Linearity Range	12.5 - 200 μg/mL
Correlation Coefficient (R²)	> 0.999
Intra-day Precision (%RSD)	0.04 - 1.23%
Inter-day Precision (%RSD)	0.08 - 0.68%
Recovery	97.45 - 105.58%

Experimental Workflow



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Caption: HPLC workflow for α -cyperone quantification.

Results and Discussion

The retention time for α -cyperone is expected to be consistent under the specified chromatographic conditions. A typical chromatogram will show a well-resolved peak for α -cyperone, allowing for accurate integration and quantification. The linearity of the method, as indicated by a correlation coefficient (R²) greater than 0.999, demonstrates a direct relationship



between the concentration of α -cyperone and the peak area. The low relative standard deviation (RSD) values for intra-day and inter-day precision indicate that the method is highly repeatable and reproducible. The recovery rates, which are close to 100%, confirm the accuracy of the sample preparation and analytical procedure.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of α -cyperone in Cyperus rotundus. This protocol can be effectively implemented for quality control purposes in the herbal and pharmaceutical industries. The detailed methodology and validation data provide a solid foundation for researchers and analysts working with this important medicinal plant.

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